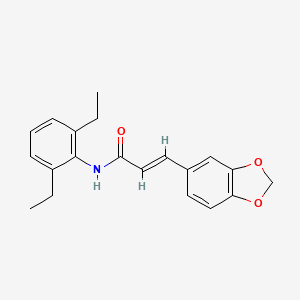
3-(1,3-benzodioxol-5-yl)-N-(2,6-diethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(2,6-diethylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BDB" and is a member of the amphetamine class of drugs. BDB is a psychoactive substance that has been used for recreational purposes, but its potential therapeutic properties have also been investigated.
作用機序
The mechanism of action of BDB is not fully understood. However, it is believed that BDB acts as a serotonin and dopamine releaser. BDB increases the release of these neurotransmitters in the brain, leading to the feelings of euphoria and stimulation.
Biochemical and Physiological Effects
BDB has both biochemical and physiological effects on the body. Biochemically, BDB increases the release of serotonin and dopamine in the brain. Physiologically, BDB increases heart rate, blood pressure, and body temperature. BDB also causes the release of oxytocin, a hormone associated with social bonding and trust.
実験室実験の利点と制限
The advantages of using BDB in lab experiments include its ability to selectively release neurotransmitters and its potential as a drug delivery system. However, the limitations of using BDB include its potential for abuse and the lack of understanding of its long-term effects.
将来の方向性
There are several future directions for research on BDB. One direction is to investigate the potential therapeutic applications of BDB in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to explore the use of BDB as a drug delivery system for the treatment of cancer. Additionally, further research is needed to understand the long-term effects of BDB on the body and its potential for abuse.
合成法
The synthesis of BDB involves the reaction between 3,4-methylenedioxyphenyl-2-nitropropene and 2,6-diethylphenylamine. The reaction is carried out in the presence of a reducing agent such as tin(II) chloride or iron powder. The resulting product is then purified through recrystallization to obtain pure BDB.
科学的研究の応用
BDB has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. In neuroscience, BDB has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Parkinson's disease and depression.
In pharmacology, BDB has been studied for its potential as a drug delivery system. BDB can be used as a carrier molecule to deliver drugs to specific targets in the body. This approach can increase the efficacy of drugs and reduce side effects.
In medicine, BDB has been investigated for its potential as an anti-cancer agent. BDB has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound can also enhance the efficacy of chemotherapy drugs.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,6-diethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-15-6-5-7-16(4-2)20(15)21-19(22)11-9-14-8-10-17-18(12-14)24-13-23-17/h5-12H,3-4,13H2,1-2H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJFTPKVXOGVRO-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)

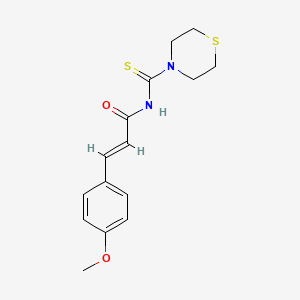
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)
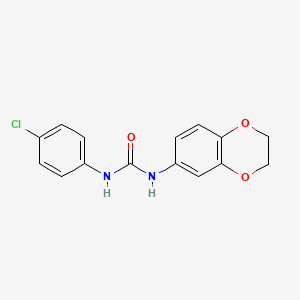
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)
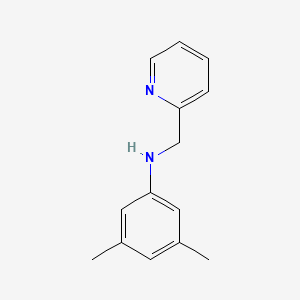
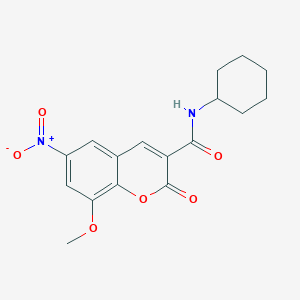
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)

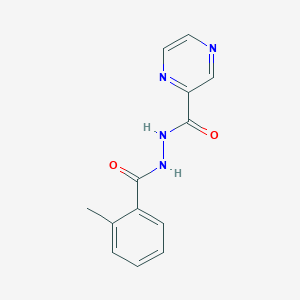
![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
